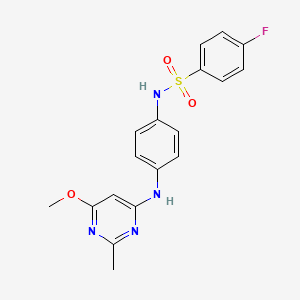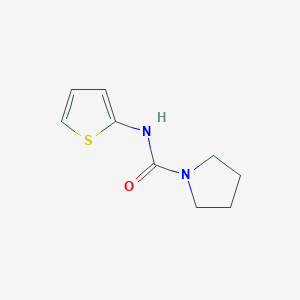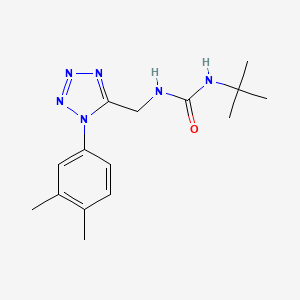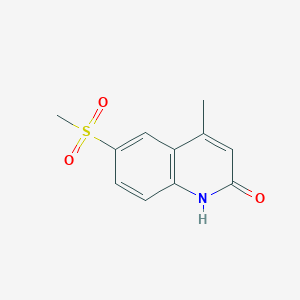![molecular formula C22H21FN4O4S B2984677 Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 887221-56-9](/img/structure/B2984677.png)
Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate” is a complex organic compound. It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Applications De Recherche Scientifique
Comprehensive Analysis of Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate: Due to the specificity of the compound you’ve mentioned, direct information on its applications is not readily available. However, by analyzing the structure and known applications of similar compounds, we can infer potential scientific research applications for this compound. Below are detailed sections focusing on unique applications based on the compound’s functional groups and structural similarities to other compounds.
Anticancer Activity
Thiazolo[3,2-b][1,2,4]triazoles have been reported to exhibit anticancer properties . The presence of this moiety in the compound suggests potential utility in cancer research, possibly as a chemotherapeutic agent or in studying cancer cell biology.
Anti-inflammatory and Analgesic Properties
Compounds with a thiazolo[3,2-b][1,2,4]triazole system are known to have anti-inflammatory and analgesic effects . This indicates that the compound could be studied for its efficacy in reducing inflammation or as a pain reliever in various medical conditions.
Antibiotic and Antifungal Applications
The antibacterial and antifungal activities of thiazolo[3,2-b][1,2,4]triazoles make them candidates for research into new antibiotics or antifungal agents . This compound could contribute to the development of new treatments for bacterial and fungal infections.
Antidiabetic Research
Given that some thiazolo[3,2-b][1,2,4]triazoles show antidiabetic activity , this compound may be useful in diabetes research, potentially leading to new insights or therapies for managing blood sugar levels.
Insecticidal and Antihelmintic Effects
The insecticidal and antihelmintic properties of related compounds suggest possible applications in agricultural research or parasitology . The compound could be explored for its effectiveness against various pests or parasites.
Anti-HIV Research
With anti-HIV properties reported for thiazolo[3,2-b][1,2,4]triazoles , this compound might be valuable in HIV/AIDS research, possibly contributing to the development of new antiretroviral drugs.
Antioxidant Potential
The antioxidant capacity of similar compounds points to potential research applications in studying oxidative stress and its implications in various diseases .
Corrosion Inhibition
Triazoles are known to be effective corrosion inhibitors . The triazole component of this compound could make it useful in materials science research related to preventing metal corrosion.
Propriétés
IUPAC Name |
methyl 1-[(2-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c1-30-21(29)13-8-10-26(11-9-13)17(14-5-2-3-6-15(14)23)18-20(28)27-22(32-18)24-19(25-27)16-7-4-12-31-16/h2-7,12-13,17,28H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVIZTLIFSWTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2984595.png)
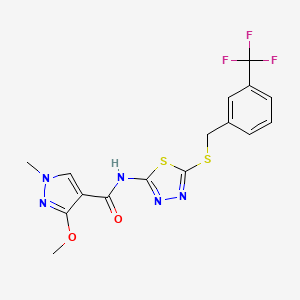
![4-[(4-Bromopyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2984599.png)
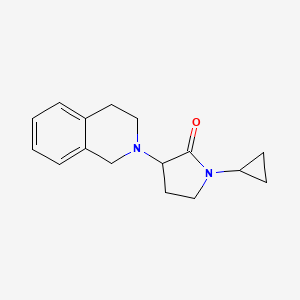
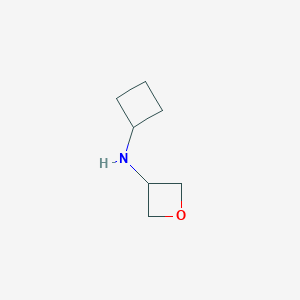
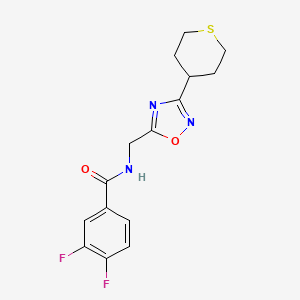
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2984605.png)
![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)

